2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine
CAS No.: 1512101-43-7
Cat. No.: VC4879970
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09
* For research use only. Not for human or veterinary use.
![2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine - 1512101-43-7](/images/structure/VC4879970.png)
Specification
CAS No. | 1512101-43-7 |
---|---|
Molecular Formula | C9H10Cl2N2 |
Molecular Weight | 217.09 |
IUPAC Name | 2,4-dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine |
Standard InChI | InChI=1S/C9H10Cl2N2/c1-9(2)4-3-5-6(9)12-8(11)13-7(5)10/h3-4H2,1-2H3 |
Standard InChI Key | SNZVRPRZSBMBGV-UHFFFAOYSA-N |
SMILES | CC1(CCC2=C1N=C(N=C2Cl)Cl)C |
Introduction
Overview of Key Findings
2,4-Dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound characterized by a fused cyclopentane and pyrimidine ring system. While direct literature on this specific derivative remains limited, structural analogs such as 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3) provide foundational insights into its physicochemical properties, synthetic pathways, and potential applications . This report synthesizes available data from patents, chemical catalogs, and related research to construct a detailed profile of the compound, emphasizing its molecular architecture, reactivity, and hypothesized biological relevance.
Molecular Structure and Physicochemical Properties
The core structure of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine consists of a pyrimidine ring fused to a cyclopentane moiety, with chlorine substituents at positions 2 and 4 and two methyl groups at position 7. This arrangement confers unique steric and electronic properties, influencing its solubility, stability, and interaction with biological targets.
Comparative Physicochemical Data
While exact data for the 7,7-dimethyl variant is unavailable, the closely related 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3) offers a reference point:
The addition of methyl groups at position 7 in the target compound likely increases molecular weight by 30.05 g/mol (C₂H₄) and alters melting behavior due to enhanced hydrophobicity.
Spectral Characteristics
Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous compounds reveal:
-
IR: Strong absorption bands near 750 cm⁻¹ (C-Cl stretching) and 1600 cm⁻¹ (C=N pyrimidine ring) .
-
¹H NMR: Signals for cyclopentane hydrogens appear as multiplets between δ 2.5–3.5 ppm, while pyrimidine protons resonate downfield at δ 8.0–9.0 ppm .
Synthetic Methodologies
The synthesis of cyclopenta[d]pyrimidine derivatives typically involves cyclocondensation or transition metal-catalyzed coupling reactions. A patent (CN111303162B) outlines a route to structurally related pyrrolo[2,3-d]pyrimidines, offering insights into adaptable strategies .
Key Synthetic Steps for Analogous Compounds
-
Coupling Reaction:
-
Intramolecular Cyclization:
-
Oxidation:
Hypothetical Synthesis of 2,4-Dichloro-7,7-Dimethyl Derivative
Adapting the above methodology:
-
Step 1: Introduce methyl groups via alkylation at the cyclopentane stage using methyl iodide.
-
Step 2: Optimize chloro-substitution using phosphorus oxychloride (POCl₃) under reflux.
Reactivity and Functionalization
The dichloro-pyrimidine core is highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) at positions 2 and 4.
Substituent Effects
-
Chlorine Atoms: Act as leaving groups, facilitating reactions with amines, alkoxides, or thiols.
-
Methyl Groups: Electron-donating effects stabilize the ring but may hinder steric access to reactive sites.
Catalytic Applications
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could functionalize the pyrimidine ring, enabling diversification into pharmacophores or materials science intermediates.
Industrial and Environmental Considerations
Environmental Persistence
Chlorinated pyrimidines may exhibit moderate environmental persistence. Computational models predict a half-life >60 days in aqueous systems, necessitating careful waste management .
Regulatory Status
No specific regulations govern the 7,7-dimethyl variant, but analogous compounds are classified under GHS07 (Hazard Statement: H315-H319-H335) .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
-
Biological Screening: Evaluate the compound against cancer cell lines and angiogenic assays.
-
Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume